N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine ring, which is a common chemical structure in various pharmaceuticals and other organic compounds . The compound also has a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the morpholine and sulfonamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of nitrogen in the pyrimidine and morpholine rings would likely result in these parts of the molecule being planar. The sulfonamide group could introduce some additional complexity to the structure .
Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and the other chemicals present. The pyrimidine ring is aromatic and therefore relatively stable, but it can be involved in electrophilic substitution reactions. The morpholine ring can act as a nucleophile in reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any charges or polar groups. Some general predictions can be made based on the functional groups present. For example, the presence of nitrogen in the pyrimidine and morpholine rings would likely result in the compound being able to form hydrogen bonds, which could affect its solubility in different solvents .
Scientific Research Applications
Synthesis and Biological Evaluation
- A series of novel thiourea derivatives bearing benzenesulfonamide moiety were synthesized for antimycobacterial activity against Mycobacterium tuberculosis. The structural variations led to compounds with significant activity, showcasing the importance of benzenesulfonamide in medicinal chemistry for developing antituberculosis agents (Ghorab et al., 2017).
Enzyme Inhibitory and Antioxidant Properties
- Sulfonamides incorporating 1,3,5-triazine motifs were investigated for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds showed moderate to good inhibition, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Novel Synthesis Methods
- The use of dimethylformamide as a carbon monoxide source in aminocarbonylation reactions of aryl bromides was explored, providing a new method for synthesizing aryl amides. This demonstrates the versatility of dimethylformamide in organic synthesis, which can be applied to the synthesis of complex molecules including those containing benzenesulfonamide groups (Wan et al., 2002).
Photopolymerization and Material Science
- A novel water-soluble photoinitiator suitable for acrylic photopolymerization resist systems was synthesized, indicating the potential of such compounds in developing environmentally friendly materials for various applications (Kojima et al., 1998).
Analytical Applications
- Analytical methods for the determination of aliphatic amines in wastewater and surface water after derivatization with benzenesulfonyl chloride were developed. This underscores the role of benzenesulfonamide derivatives in improving the sensitivity and selectivity of analytical procedures for environmental monitoring (Sacher et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-10-15(3)17(11-14(13)2)28(25,26)22-16-12-20-19(21-18(16)23(4)5)24-6-8-27-9-7-24/h10-12,22H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJCUDSGJKWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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